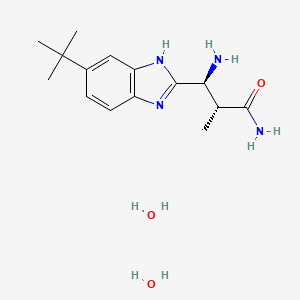![molecular formula C17H25NO4S B8118227 Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-](/img/structure/B8118227.png)
Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfur, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylidene]dimethyloxo-, (T-4)- is a chemical compound that belongs to the class of sulfoxonium ylides. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfoxonium ylides typically involves the reaction of sulfoxonium salts with strong bases. For the specific compound , the synthetic route may involve the following steps:
Formation of the sulfoxonium salt: This can be achieved by reacting dimethyl sulfoxide with an appropriate alkyl halide.
Deprotonation: The sulfoxonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to form the ylide.
Coupling Reaction: The ylide is then coupled with the desired carbonyl compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of sulfoxonium ylides often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Sulfoxonium ylides are known to undergo a variety of chemical reactions, including:
Oxidation: The ylide can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ylide can lead to the formation of sulfides.
Substitution: The ylide can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ylide may yield sulfoxides or sulfones, while reduction may produce sulfides.
科学的研究の応用
Sulfoxonium ylides have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, sulfoxonium ylides are used to study enzyme mechanisms and protein-ligand interactions.
Medicine: They are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry: In industrial applications, sulfoxonium ylides are used in the production of polymers, dyes, and other specialty chemicals.
作用機序
The mechanism of action of sulfoxonium ylides involves their ability to act as nucleophiles in various chemical reactions. The ylide can attack electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is facilitated by the presence of the sulfoxonium group, which stabilizes the negative charge on the ylide carbon.
類似化合物との比較
Similar Compounds
Sulfonium ylides: These compounds are similar to sulfoxonium ylides but contain a sulfonium group instead of a sulfoxonium group.
Diazo compounds: Diazo compounds also exhibit similar reactivity and are used in similar types of reactions.
Uniqueness
Sulfoxonium ylides are unique in their ability to participate in a wide range of chemical reactions with high selectivity and efficiency. Their stability and ease of handling make them particularly valuable in both research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSTXBEPKOGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=S(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
![[(4S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate](/img/structure/B8118214.png)


![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)

